

The Physiological Role of Gastrin-17 in Gastric Acid Secretion: A Technical Guide

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Compound of Interest

Compound Name: Gastrin-17

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin-17 (G-17) is a crucial peptide hormone primarily responsible for regulating gastric acid secretion, a fundamental process for protein digestion, absorption of micronutrients, and defense against ingested pathogens.[1][2] Produced by G-cells in the gastric antrum, G-17 is the most abundant and potent form of gastrin in this region.[3][4] Its physiological actions extend beyond acid secretion to include the maintenance of gastric mucosal integrity and the stimulation of gastric motility.[1] Understanding the intricate mechanisms of G-17 action is paramount for research into gastrointestinal disorders like peptic ulcer disease, chronic gastritis, and gastrin-producing tumors (gastrinomas), and for the development of novel therapeutic agents that modulate gastric acidity.

Mechanism of Action: Direct and Indirect Pathways

Gastrin-17 stimulates hydrochloric acid (HCl) secretion from parietal cells in the stomach's fundus and body through a dual mechanism involving both direct and indirect pathways. While it can act directly on parietal cells, the primary and most significant pathway is indirect, mediated by the release of histamine from enterochromaffin-like (ECL) cells.

G-Cell Secretion

The synthesis and release of G-17 from antral G-cells are triggered by several stimuli, including:

- Vagal Stimulation: Mediated by gastrin-releasing peptide (GRP).
- Presence of Nutrients: Partially digested proteins and specific amino acids in the stomach are potent stimuli.
- Gastric Distention: The physical stretching of the stomach wall.
- Elevated Gastric pH: A decrease in stomach acidity prompts gastrin release to restore the acidic environment.

The Cholecystokinin 2 (CCK2) Receptor

Both the direct and indirect actions of **Gastrin-17** are mediated through its binding to the cholecystokinin 2 (CCK2) receptor, a G-protein-coupled receptor (GPCR). These receptors are expressed on the surface of both parietal cells and, more critically, ECL cells. The C-terminal tetrapeptide of **Gastrin-17** is essential for the activation of the CCK2 receptor.

Indirect Pathway: The Gastrin-ECL Cell-Histamine Axis

The predominant mechanism for G-17-stimulated acid secretion involves the following steps:

- G-17 Binds to ECL Cells: Circulating G-17 binds to CCK2 receptors on ECL cells located in the oxyntic mucosa.
- Histamine Release: This binding stimulates the synthesis (via histidine decarboxylase) and release of histamine from the ECL cells.
- Histamine Acts on Parietal Cells: Histamine diffuses in a paracrine manner to adjacent parietal cells and binds to their histamine H2 receptors.
- Parietal Cell Activation: The activation of H2 receptors is the most significant stimulus for the parietal cell to secrete H⁺ ions via the H⁺/K⁺ ATPase proton pump.

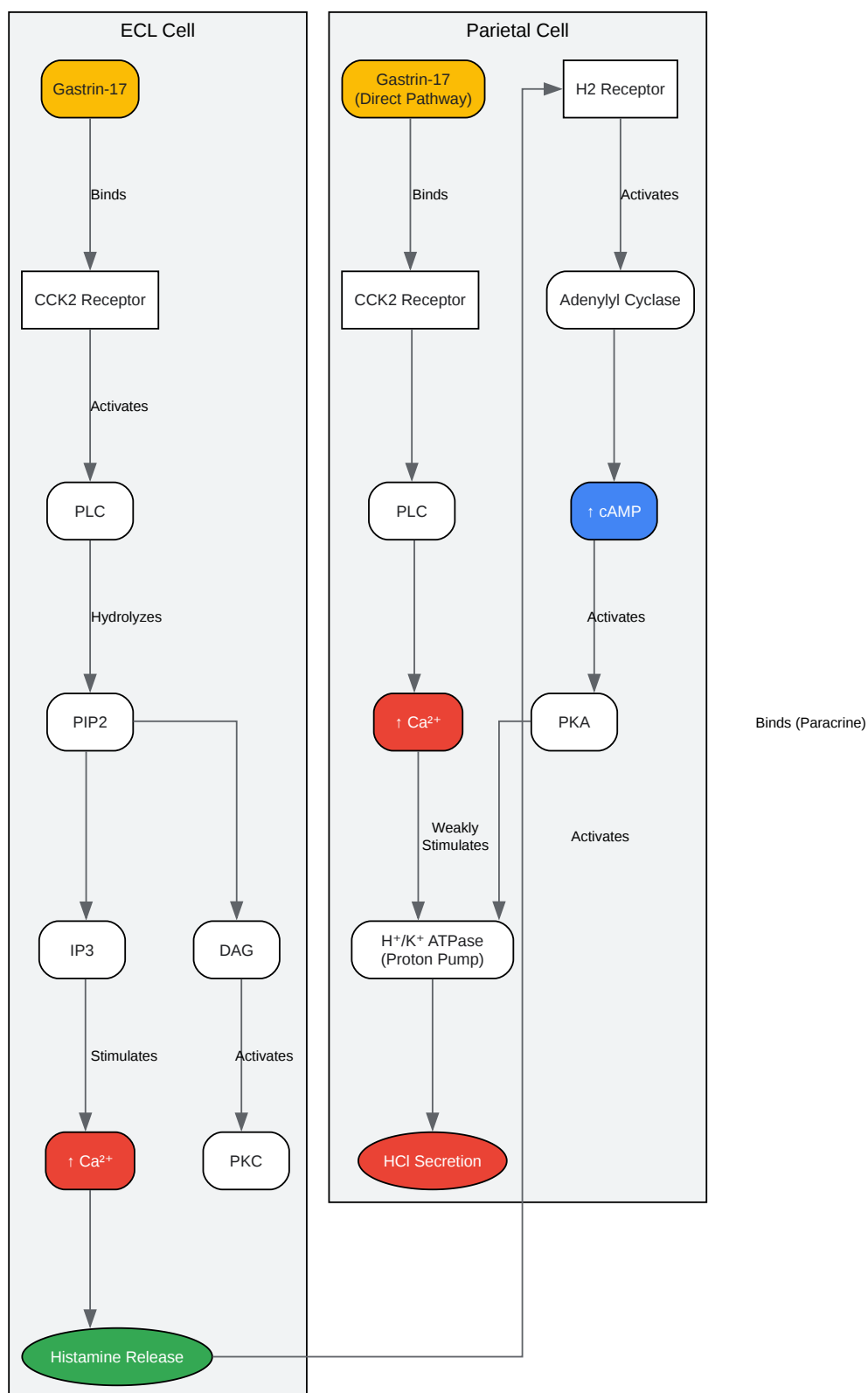
The critical role of this indirect pathway is demonstrated by the fact that H2 receptor antagonists can abolish gastrin-stimulated acid secretion.

Direct Pathway

Gastrin-17 can also bind directly to CCK2 receptors on the basolateral membrane of parietal cells. This interaction initiates an intracellular signaling cascade that leads to a modest stimulation of acid secretion. However, this direct effect is considered secondary to the more potent histamine-mediated pathway. Gastrin's direct action may also serve to potentiate the effects of other secretagogues like acetylcholine.

Intracellular Signaling Pathways

Activation of the CCK2 receptor by **Gastrin-17** on both ECL and parietal cells triggers the phosphatidylinositol signaling pathway. This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These signaling events, particularly the elevation of intracellular calcium, are crucial for stimulating histamine release from ECL cells and H⁺/K⁺ ATPase activity in parietal cells. Other downstream pathways, including PI3-K/Akt and MAPK/ERK cascades, have also been implicated in the cellular responses to gastrin.



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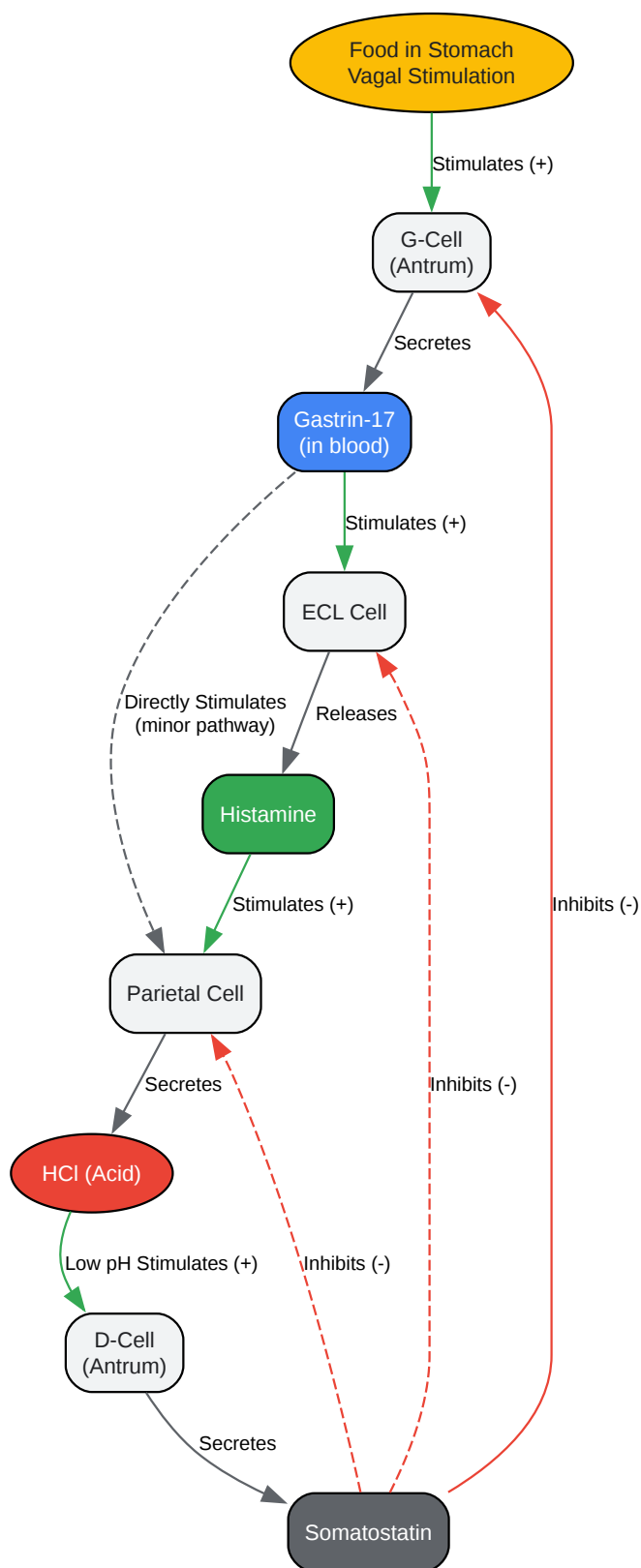
Caption: Gastrin-17 signaling in ECL and parietal cells. (Max Width: 760px)

Regulation of Gastrin-17 and Acid Secretion

The secretion of gastric acid is a tightly regulated process involving a sophisticated negative feedback loop to prevent excessive acidification of the stomach.

- **Stimulation:** As previously mentioned, vagal nerve activity and the presence of food stimulate G-cells to release gastrin, initiating the acid secretion cascade.
- **Inhibition:** The primary inhibitor of acid secretion is somatostatin, which is released from D-cells in the gastric antrum and oxyntic mucosa. The release of somatostatin is stimulated by low gastric pH. Somatostatin acts via paracrine mechanisms to:
 - Inhibit gastrin release from G-cells.
 - Inhibit histamine release from ECL cells.
 - Directly inhibit acid secretion from parietal cells.

This negative feedback ensures that as stomach acid concentration increases (and pH falls), the stimulus for further acid production is switched off.



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Caption: Negative feedback loop regulating gastric acid secretion. (Max Width: 760px)

Quantitative Data on Gastrin-17 Stimulated Acid Secretion

The following table summarizes quantitative data from studies investigating the effect of gastrin on gastric acid secretion. Direct comparisons are challenging due to variations in experimental models, species, and gastrin analogues used.

Study Parameter	Model System	Gastrin Form & Dose	Measured Acid Output	Citation
Baseline Stimulated Secretion	Human	Gastrin-17 (constant infusion, 40 pmol/kg/h)	5.63 ± 0.73 mmol H ⁺ / 15 min	
Hormonal Inhibition	Conscious Rats	Gastrin-17 I (1 nmol/kg/h)	Marked increase in acid secretion	
Gastrin-17 I (1 nmol/kg/h) + Somatostatin-14 (10 nmol/kg/h)	Significant inhibition of gastrin-induced secretion			
Precursor Potency	Isolated Perfused Rat Stomach	Gastrin-17 (G-17)	Maximally effective at 0.52 nmol/L	
Glycine-extended Gastrin-17 (Gly-G-17)	52-520 nmol/L elicited a concentration-dependent increase			
Gly-G-17 (520 nmol/L)	Acid output was at the same level as G-17 at 0.52 nmol/L			

Key Experimental Protocols

Protocol: Measurement of Gastric Acid Secretion via Aspiration (Pentagastrin Stimulation Test)

This invasive "gold standard" method directly measures the stomach's acid-secreting capacity.

1. Patient Preparation:

- The patient must fast overnight.
- A nasogastric or orogastric tube is inserted into the stomach, with its tip positioned in the most dependent part (antrum). The correct placement is often verified radiologically.

2. Basal Acid Output (BAO) Measurement:

- Gastric contents are continuously aspirated for one hour.
- The aspirate is collected in four 15-minute aliquots.
- This collection represents the basal, unstimulated rate of acid secretion.

3. Stimulation:

- A stimulant is administered to induce maximal acid secretion. Pentagastrin, a synthetic analogue of gastrin, is commonly used at a dose of 6 µg/kg body weight, administered subcutaneously.

4. Maximal Acid Output (MAO) Measurement:

- Following stimulation, gastric contents are collected for another hour (or longer), typically in four 15-minute aliquots.
- This collection represents the stomach's maximum secretory capacity.

5. Laboratory Analysis:

- The volume of each collected sample is measured.

- The concentration of H⁺ ions is determined by titration with a standardized base (e.g., 0.1 mol/L NaOH) to a neutral pH.
- Acid output is calculated and expressed in millimoles of HCl per hour (mmol/h).

Protocol: Isolated Vascularly Perfused Rat Stomach Model

This ex vivo model allows for the study of gastric responses to hormones and drugs while eliminating systemic neural and endocrine influences.

1. Animal Preparation:

- Rats are fasted to ensure an empty stomach.
- The animal is anesthetized, and the stomach is surgically isolated.

2. Perfusion Setup:

- The stomach's vascular supply is cannulated, allowing it to be perfused with an oxygenated physiological salt solution containing nutrients.
- The gastric lumen is also cannulated to allow for the collection of secreted acid.

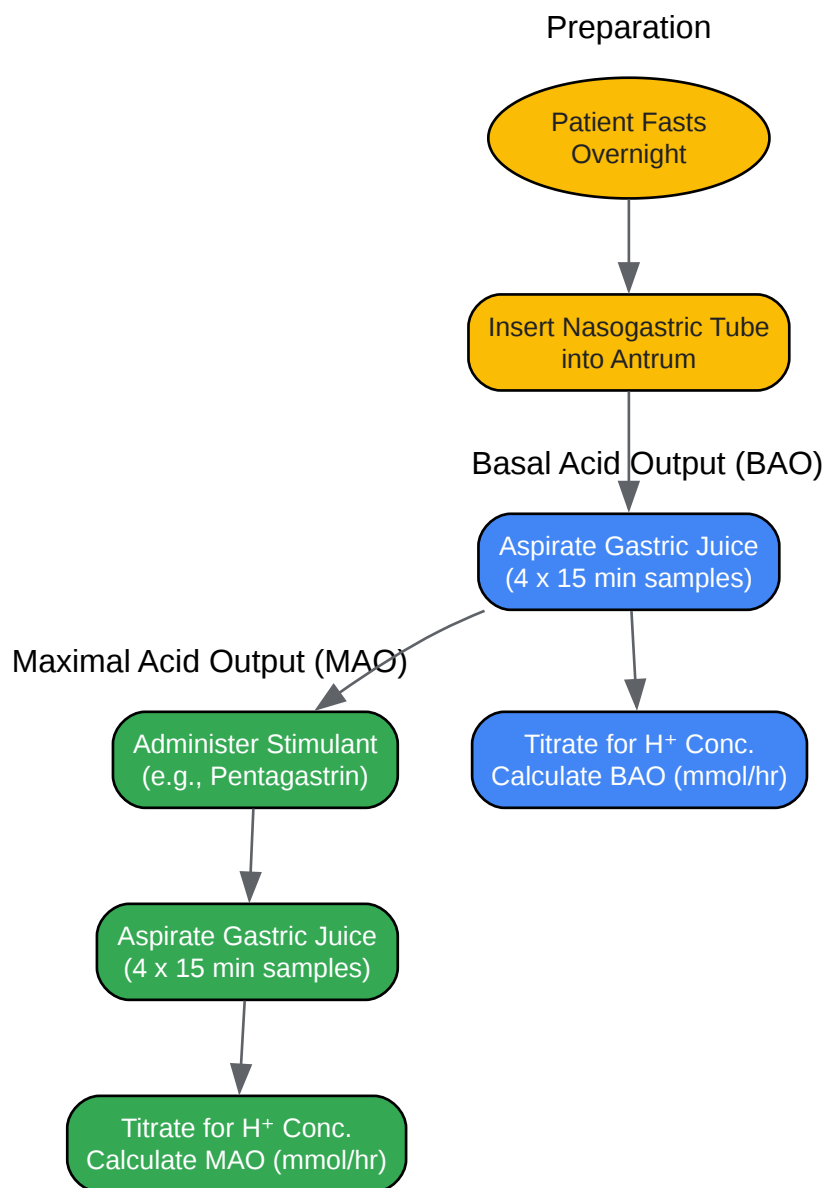
3. Experimental Procedure:

- The preparation is allowed to stabilize to establish a basal secretion rate.
- Test substances (e.g., **Gastrin-17**, receptor antagonists) are added to the vascular perfusate at desired concentrations.
- The venous outflow (for measuring histamine release) and the luminal outflow (for measuring acid secretion) are collected in timed fractions throughout the experiment.

4. Analysis:

- Luminal samples are analyzed for acid content via titration.

- Venous samples can be analyzed for histamine and other released substances (e.g., pancreastatin) using methods like immunoassays.



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